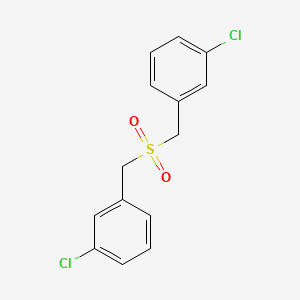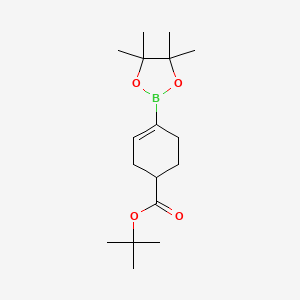
4-(5-nitro-1H-indol-3-yl)cyclohex-3-en-1-one
Overview
Description
4-(5-Nitro-1H-indol-3-yl)cyclohex-3-en-1-one is a complex organic compound characterized by its unique molecular structure, which includes a nitro group and an indole ring fused to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-nitro-1H-indol-3-yl)cyclohex-3-en-1-one typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, where an aryl hydrazine is reacted with a ketone in the presence of an acid catalyst. Subsequent nitration introduces the nitro group at the 5-position of the indole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters is common to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Nitro-1H-indol-3-yl)cyclohex-3-en-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(5-nitro-1H-indol-3-yl)cyclohex-3-en-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with various biological targets can lead to the discovery of novel therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may possess pharmacological properties, such as anti-inflammatory and anticancer activities. These properties make it a candidate for drug development and therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-(5-nitro-1H-indol-3-yl)cyclohex-3-en-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the indole ring play crucial roles in its biological activity, influencing processes such as enzyme inhibition, receptor binding, and signal transduction.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.
Signal Transduction: The compound may affect intracellular signaling pathways, influencing cellular functions and behaviors.
Comparison with Similar Compounds
5-Nitro-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
5-Nitro-3-[(pyrrolidin-1-yl)methyl]-1H-indole
4-(6-Bromo-1H-indol-3-yl)cyclohex-3-en-1-one
Uniqueness: 4-(5-Nitro-1H-indol-3-yl)cyclohex-3-en-1-one stands out due to its specific structural features, such as the presence of both a nitro group and a cyclohexenone ring. These features contribute to its unique reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(5-nitro-1H-indol-3-yl)cyclohex-3-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-11-4-1-9(2-5-11)13-8-15-14-6-3-10(16(18)19)7-12(13)14/h1,3,6-8,15H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTUSUVEITWNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8023497.png)
![Tert-butyl 4-(4-chloro-3AH-imidazo[4,5-C]pyridin-6-YL)piperidine-1-carboxylate](/img/structure/B8023504.png)

![(3AR,7AR)-Rel-5-boc-hexahydro-3-oxo-furo[3,4-C]pyridine](/img/structure/B8023529.png)








